molecular formula C13H6BrF3N4OS B295698 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Katalognummer: B295698
Molekulargewicht: 403.18 g/mol
InChI-Schlüssel: PCNHHIPPKZCPFK-PVKCIBLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a thiadiazole ring, a pyrimidine ring, and a benzylidene group. The unique structure of this compound has led to its investigation for various applications, including as a potential therapeutic agent.

Wirkmechanismus

The precise mechanism of action of 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound may also inhibit the growth of bacteria by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique structure, which makes it a potential candidate for various applications. However, one limitation is that the precise mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in various applications.

Zukünftige Richtungen

There are several future directions for the investigation of 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies can be conducted to elucidate the precise mechanism of action of this compound and to optimize its use in various applications. Finally, investigations can be conducted to determine the potential toxicity of this compound and to evaluate its safety for use in various applications.

Synthesemethoden

The synthesis of 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 3-bromo-4-fluoroaniline with thiosemicarbazide in the presence of acetic acid to form a thiosemicarbazone intermediate. This intermediate is then reacted with trifluoroacetic acid anhydride to form the final product.

Wissenschaftliche Forschungsanwendungen

The unique structure of 6-(3-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has led to its investigation for various scientific research applications. One potential application is as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has also been investigated for its potential use as an antimicrobial agent.

Eigenschaften

Molekularformel

C13H6BrF3N4OS

Molekulargewicht

403.18 g/mol

IUPAC-Name

(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C13H6BrF3N4OS/c14-7-3-1-2-6(4-7)5-8-9(18)21-12(19-10(8)22)23-11(20-21)13(15,16)17/h1-5,18H/b8-5-,18-9?

InChI-Schlüssel

PCNHHIPPKZCPFK-PVKCIBLZSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

SMILES

C1=CC(=CC(=C1)Br)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)Br)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.